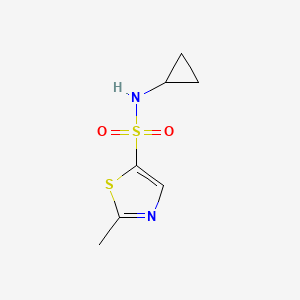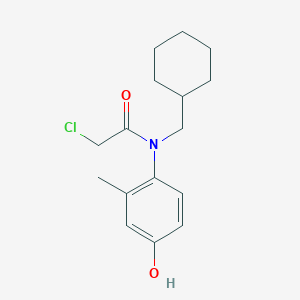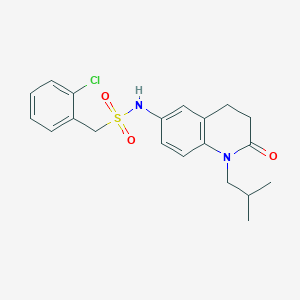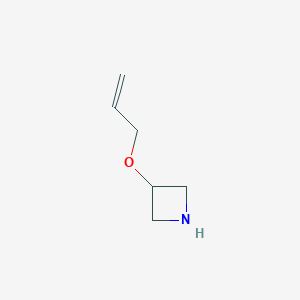
3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cytotoxic Activity and Anticancer Potential
One significant area of research involves the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines for their cytotoxic activity. These compounds, related structurally to quinazoline-2,4-dione derivatives, have shown potent cytotoxic effects against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some derivatives exhibited IC(50) values less than 10 nM, indicating high potency as cytotoxins. This promising anticancer potential highlights the broader applicability of quinazoline derivatives in developing novel anticancer agents (Deady et al., 2003).
Herbicidal Activity and Agricultural Applications
Another research focus is on the synthesis of novel pyrazole-quinazoline-2,4-dione hybrids as 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, highlighting their potential in herbicide discovery. These compounds, particularly one with the IC50 value of 84 nM, have shown approximately 16-fold more potency than pyrasulfotole and 2.7-fold more than mesotrione against AtHPPD. This discovery paves the way for developing more effective herbicides for resistant weed control, showcasing the agricultural applications of quinazoline derivatives (He et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 1,2,4-oxadiazole and 3,4-dimethylphenyl groups.", "Starting Materials": [ "2-aminobenzoic acid", "2-nitrobenzaldehyde", "ethyl acetoacetate", "3,4-dimethylphenylhydrazine", "2-ethoxybenzoyl chloride", "sodium azide", "sodium hydride", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "hydrochloric acid", "ethanol", "diethyl ether", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzylidene-2-aminobenzoic acid by condensation of 2-aminobenzoic acid and 2-nitrobenzaldehyde in ethanol.", "Step 2: Reduction of the nitro group in 2-nitrobenzylidene-2-aminobenzoic acid to form 2-amino-2-(2-carboxyphenyl)benzene in the presence of sodium hydride and ethanol.", "Step 3: Cyclization of 2-amino-2-(2-carboxyphenyl)benzene with ethyl acetoacetate in the presence of acetic anhydride and phosphorus oxychloride to form 3-ethyl-2-(2-oxo-2,3-dihydro-1H-quinazolin-4-ylidene)indolin-2-one.", "Step 4: Conversion of 3-ethyl-2-(2-oxo-2,3-dihydro-1H-quinazolin-4-ylidene)indolin-2-one to 3-(2-ethoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-quinazolin-4-ylidene)indolin-2-one by reaction with 2-ethoxybenzoyl chloride in the presence of triethylamine and chloroform.", "Step 5: Synthesis of 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid by reaction of 3-(2-ethoxyphenyl)hydrazine with ethyl chloroformate in the presence of triethylamine and chloroform, followed by reaction with sodium azide and hydrochloric acid.", "Step 6: Conversion of 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid to 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester by reaction with methanol and hydrochloric acid.", "Step 7: Synthesis of 3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione by reaction of 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester with 3,4-dimethylphenylhydrazine in the presence of sodium hydroxide and water." ] } | |
Numéro CAS |
1207020-42-5 |
Formule moléculaire |
C27H24N4O4 |
Poids moléculaire |
468.513 |
Nom IUPAC |
3-(3,4-dimethylphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-4-34-23-12-8-6-10-21(23)25-28-24(35-29-25)16-30-22-11-7-5-9-20(22)26(32)31(27(30)33)19-14-13-17(2)18(3)15-19/h5-15H,4,16H2,1-3H3 |
Clé InChI |
SEAWSYDNLYTMSS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(3,4-dimethylphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide](/img/structure/B2530131.png)

![N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE](/img/structure/B2530134.png)

![7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B2530137.png)


![N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2530141.png)
![ethyl 9-(3-imidazol-1-ylpropyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B2530146.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2530147.png)
![3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2530149.png)


![N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE](/img/structure/B2530152.png)
